4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide
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Overview
Description
4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is a complex organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Mechanism of Action
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and pyridazine rings, have been shown to interact with a variety of biological targets. The specific targets can vary widely depending on the exact structure and functional groups present in the compound.
Mode of Action
Compounds containing pyrrolidine and pyridazine rings are known to interact with their targets in a variety of ways, often involving binding to specific sites on the target molecules, leading to changes in their function. The exact nature of these interactions would depend on the specific structure and functional groups of the compound.
Biochemical Pathways
For example, some pyrrolidine-containing compounds have been shown to inhibit certain enzymes , while some pyridazine-containing compounds have been shown to have anti-inflammatory and analgesic effects .
Pharmacokinetics
Compounds with similar structures, such as those containing pyrrolidine and pyridazine rings, are known to have diverse ADME properties. These properties can be influenced by factors such as the compound’s structure, functional groups, and stereochemistry.
Result of Action
For example, some pyrrolidine-containing compounds have been shown to have anti-tubercular activity , while some pyridazine-containing compounds have been shown to have anti-inflammatory and analgesic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4-nitrophenylsulfonylbenzamide: Known for its anti-inflammatory and analgesic activities.
4-cyano-6-phenyl-5-substituted-3(2H)-pyridazinones: Exhibits pharmacologically useful properties.
Uniqueness
4-nitro-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzamide is unique due to its specific structural features, which confer distinct pharmacological activities. Its combination of a pyridazinone core with a pyrrolidine ring and nitrobenzamide moiety makes it a versatile compound for various scientific applications.
Properties
IUPAC Name |
4-nitro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c27-21(15-6-8-18(9-7-15)26(28)29)22-17-5-3-4-16(14-17)19-10-11-20(24-23-19)25-12-1-2-13-25/h3-11,14H,1-2,12-13H2,(H,22,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIZDQKBXEXHRQF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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